Benzanol Garnet
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Overview
Description
4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used extensively in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 1-hydroxy-4-sulfonaphthalene, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is further sulfonated using sulfuric acid to introduce sulfonic acid groups, enhancing its solubility and dyeing properties
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bond and formation of corresponding aromatic amines and sulfonic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Aromatic amines and sulfonic acids.
Reduction: Aromatic amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.
Biology: Employed in staining biological tissues and cells, aiding in microscopic examinations and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial in its role as a dye, allowing it to bind to various substrates and impart color. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved include interactions with proteins and nucleic acids, which can be exploited in biological staining and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-naphthol-4-sulfonic acid: Another naphthalenesulfonic acid derivative used in dyeing and analytical chemistry.
Calmagite: A similar azo dye used as an indicator in complexometric titrations.
4-Amino-1-naphthalenesulfonic acid: Used in the synthesis of other dyes and as a reagent in various chemical reactions .
Uniqueness
4-Amino-3-((4’-((1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl)-[1,1’-biphenyl]-4-yl)diazenyl)naphthalene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry .
Properties
CAS No. |
25188-29-8 |
---|---|
Molecular Formula |
C32H23N5O7S2 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44) |
InChI Key |
TZCACGMZCLGYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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